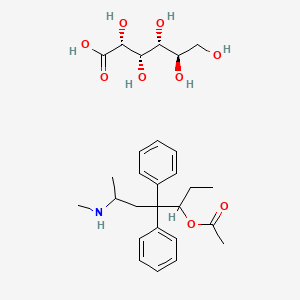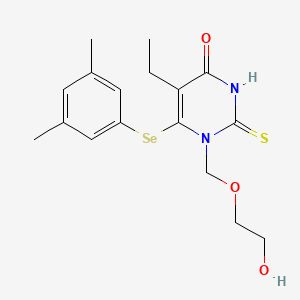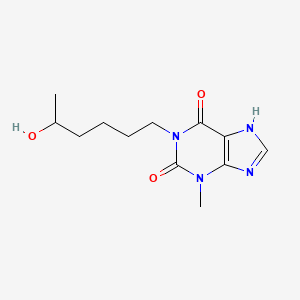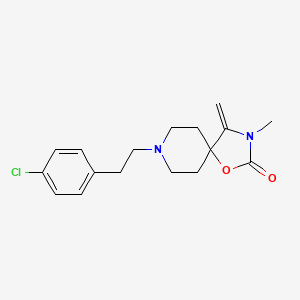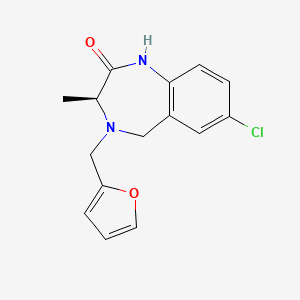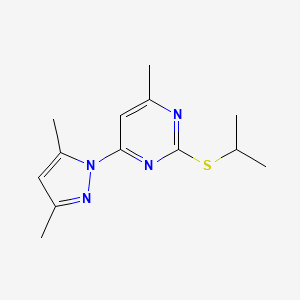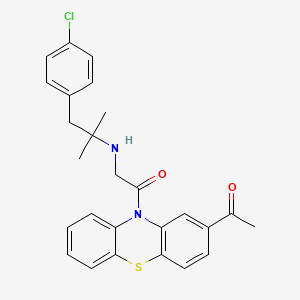
Diethylaminoethyl O-methyl-podocarpate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylaminoethyl O-methyl-podocarpate is a synthetic derivative of podocarpic acid, a naturally occurring diterpenoid found in the resin of Podocarpus species
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethylaminoethyl O-methyl-podocarpate typically involves the esterification of podocarpic acid with diethylaminoethyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Diethylaminoethyl O-methyl-podocarpate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diethylaminoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Diethylaminoethyl O-methyl-podocarpate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethylaminoethyl O-methyl-podocarpate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
Podocarpic Acid: The parent compound from which Diethylaminoethyl O-methyl-podocarpate is derived.
Dehydroabietic Acid: Another diterpenoid with similar structural features and biological activities.
Methyl Podocarpate: A closely related ester derivative of podocarpic acid.
Uniqueness
This compound is unique due to its specific diethylaminoethyl ester group, which imparts distinct chemical and biological properties. This modification enhances its solubility, stability, and potential therapeutic applications compared to its parent compound and other similar derivatives .
Properties
CAS No. |
102259-62-1 |
|---|---|
Molecular Formula |
C24H37NO3 |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
2-(diethylamino)ethyl (1R,4aS)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C24H37NO3/c1-6-25(7-2)15-16-28-22(26)24(4)14-8-13-23(3)20-17-19(27-5)11-9-18(20)10-12-21(23)24/h9,11,17,21H,6-8,10,12-16H2,1-5H3/t21?,23-,24-/m1/s1 |
InChI Key |
QBJGCOGVONTWJV-MXNGKVSJSA-N |
Isomeric SMILES |
CCN(CC)CCOC(=O)[C@@]1(CCC[C@]2(C1CCC3=C2C=C(C=C3)OC)C)C |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCC2(C1CCC3=C2C=C(C=C3)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


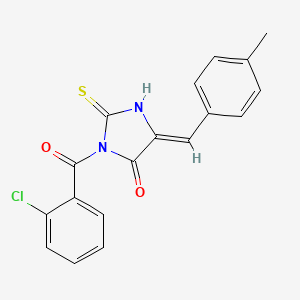
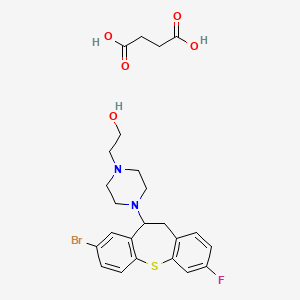
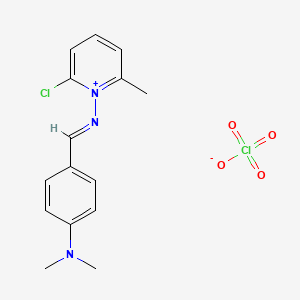
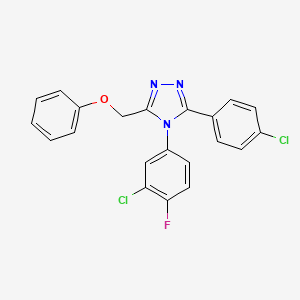

![1-(tert-butylamino)-3-[2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]propan-2-ol;oxalic acid](/img/structure/B12757154.png)
